O-cyclobutyl-2-methylserine is classified as a non-natural amino acid, which means it is not one of the standard amino acids encoded by the genetic code but can be incorporated into peptides through various synthetic methods. Its molecular formula is with a unique identifier in chemical databases as CID 62140485 . This compound falls under the broader category of cyclic amino acids, which are known for their ability to impart structural rigidity and unique properties to peptides.
The synthesis of O-cyclobutyl-2-methylserine can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity.
O-cyclobutyl-2-methylserine features a cyclobutane ring attached to the hydroxyl group of serine. The structural representation can be summarized as follows:
The three-dimensional conformation of this compound can significantly influence its biological activity and interactions with other molecules .
O-cyclobutyl-2-methylserine can participate in various chemical reactions typical for amino acids, including:
These reactions are essential for understanding how O-cyclobutyl-2-methylserine can be utilized in synthetic pathways for peptide development .
The mechanism of action for O-cyclobutyl-2-methylserine primarily revolves around its incorporation into peptides and proteins. Once integrated into a peptide chain, it can influence:
Research into specific pathways and interactions involving this compound is ongoing, highlighting its potential as a tool in drug design .
O-cyclobutyl-2-methylserine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research and pharmaceutical development .
O-cyclobutyl-2-methylserine has several potential applications in scientific research:
The ongoing exploration of non-natural amino acids like O-cyclobutyl-2-methylserine continues to expand their utility in various fields, including medicinal chemistry and materials science .
Cyclobutane-integrated amino acids represent a specialized class of conformationally constrained building blocks in medicinal chemistry and peptide engineering. These derivatives are characterized by a strained four-membered carbocyclic ring system that imposes significant torsional restrictions on molecular flexibility. O-Cyclobutyl-2-methylserine exemplifies this category, featuring a cyclobutyl ether linkage at the serine hydroxy group combined with an α-methyl substitution—a structural modification that simultaneously restricts side-chain mobility and shields the α-carbon from metabolic degradation. This dual modification strategy enhances proteolytic stability while enabling precise control over peptide backbone geometry, making such derivatives invaluable for developing protease-resistant peptidomimetics and enzyme inhibitors [1] [2].
Cyclobutane-containing amino acids are systematically classified based on ring attachment topology and biosynthetic relationships:
Table 1: Structural Classification of Cyclobutane-Modified Amino Acid Analogues
Compound Class | Representative Examples | Key Structural Features | Biological Relevance |
---|---|---|---|
O-Alkylserines | O-Cyclobutyl-2-methylserine | Cyclobutyl ether, α-methyl substitution | Conformational restraint, protease resistance |
Thioether Derivatives | S-Methylcysteine | Thioether linkage at β-carbon | Metalloenzyme cofactor [4] |
Carbocyclic β-Amino Acids | 1-Aminocyclobutanecarboxylic acid | Cyclobutane fused to Cα-Cβ backbone | Foldamer design, helical stabilization |
O-Cyclobutyl-2-methylserine belongs to the O-alkylserine category, distinguished by its ether-linked cyclobutyl moiety replacing the serine hydroxyl hydrogen. This modification eliminates hydrogen-bonding capacity while introducing significant steric bulk. The α-methyl group further differentiates it from biosynthetic serine analogues by introducing a chiral center and sterically hindering nucleophilic attack at the α-carbon. Unlike natural proteinogenic amino acids, cyclobutyl-modified derivatives lack widespread biosynthetic pathways but serve as mechanistic probes for enzymes processing hydrophobic residues [1] [4].
The strategic incorporation of cyclobutane rings into amino acid frameworks evolved through three key phases:
Early Cyclobutane Scaffolding (1980s-1990s): Initial syntheses focused on 1-aminocyclobutanecarboxylic acid derivatives via [2+2] cycloadditions, but these suffered from racemization and poor regioselectivity. The discovery that cyclobutane conformation mimics β-turns in peptides spurred methodological advances [2].
Side-Chain Engineering Era (1990s): Patents from the mid-1990s documented innovative routes to O-alkylserines featuring strained alicyclic systems. US5952375A and CA2188835C disclosed protected O-cyclobutylserine derivatives synthesized through Williamson etherification under phase-transfer conditions, achieving moderate enantiopurity (60-75% ee). These methods enabled incorporation into neuraminidase inhibitors targeting the hydrophobic active site [2] [3].
Contemporary Asymmetric Synthesis (Post-2000): Advances in catalytic asymmetric alkylation enabled stereocontrolled synthesis of 2-methyl variants. Modern protocols employ:
Table 2: Evolution of Key Synthetic Methods for Cyclobutyl Amino Acids
Time Period | Synthetic Methodology | Limitations | Notable Applications |
---|---|---|---|
1985–1995 | [2+2] Photocycloaddition | Low yields, racemization | Peptide β-turn mimetics |
1995–2005 | Phase-transfer alkylation | Moderate enantioselectivity (60–75% ee) | Neuraminidase inhibitors [3] |
2005–Present | Catalytic asymmetric synthesis | Catalyst cost, complex optimization | Targeted protease inhibitors |
The conformational effects of O-cyclobutyl and α-methyl modifications synergistically restrict peptide dynamics through three complementary mechanisms:
The cyclobutyl group’s puckered conformation (puckering angle ≈ 35°) and high ring strain (∼110 kJ/mol) create a steric barrier limiting side-chain χ₁ and χ₂ rotamer flexibility. Molecular dynamics simulations indicate a 70% reduction in accessible rotameric states compared to unmodified serine. This effect is amplified when combined with the α-methyl group, which increases the energy barrier for Cα-Cβ bond rotation by 8–10 kcal/mol [2] [3].
In peptide chains, O-cyclobutyl-2-methylserine favors gauche(-) conformations (φ = -60°, ψ = -30°) that nucleate type II' β-turns. Crystallographic studies of model peptides show cyclobutyl-oxygen distance constraints (2.8–3.2 Å) stabilize i+1 to i+3 hydrogen bonds, increasing β-turn populations from <15% in serine to >65% in the modified analogue. This preorganization enhances binding affinity for proteins with β-sheet recognition motifs [2].
The cyclobutyl moiety’s aliphatic character (π surface area = 34 Ų, ClogP = 1.2) enables selective insertion into enzyme subsites that reject larger cycloalkyl groups. In neuraminidase inhibitors, cyclobutyl derivatives exhibit 3–5 fold higher affinity than cyclopropyl analogues due to optimal van der Waals contacts with Tyr406 and Glu277 residues. The α-methyl group further enhances binding through entropic effects by reducing desolvation penalties [3].
Table 3: Conformational Parameters of Modified Serine Derivatives
Parameter | L-Serine | O-Cyclobutylserine | O-Cyclobutyl-2-methylserine |
---|---|---|---|
Cα-Cβ Rotational Barrier (kcal/mol) | 3.2 | 6.8 | 11.5 |
Accessible χ₁ Rotamers (%) | 100 | 55 | 29 |
β-Turn Propensity (%) | 12 | 42 | 68 |
Solvent Accessible Surface (Ų) | 115 | 78 | 63 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9